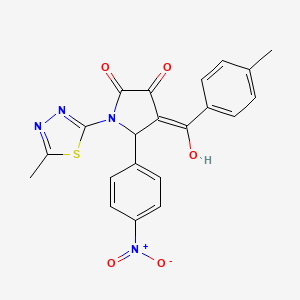![molecular formula C17H21N5O2 B5486934 1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one](/img/structure/B5486934.png)
1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one” is a complex organic molecule that contains several functional groups. These include a butyl group, a benzoyl group, a piperazin-2-one group, and a 1,2,4-triazole group . Each of these groups contributes to the overall properties of the compound.
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. For example, the triazole group is known to participate in various reactions, including those involving the formation of coordination polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds containing a 1,2,4-triazole group are known to be thermally stable .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-butyl-4-[3-(1,2,4-triazol-4-yl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-3-7-20-8-9-21(11-16(20)23)17(24)14-5-4-6-15(10-14)22-12-18-19-13-22/h4-6,10,12-13H,2-3,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILVXVHPDCINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486860.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(2-methoxyphenyl)pyridazin-3-amine](/img/structure/B5486863.png)
![2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5486864.png)
![1-[4-(3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine](/img/structure/B5486865.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5486888.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5486922.png)
![N-(2-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486926.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-methylbenzamide](/img/structure/B5486941.png)
![3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5486949.png)
![N-{1-[(allylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-butoxybenzamide](/img/structure/B5486956.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5486957.png)
